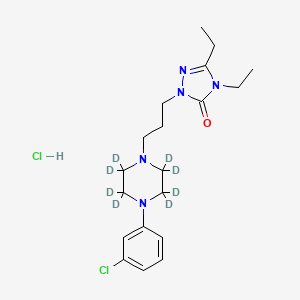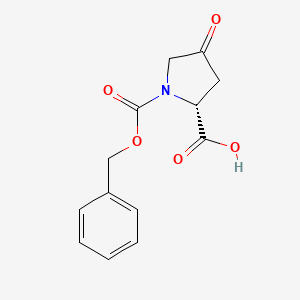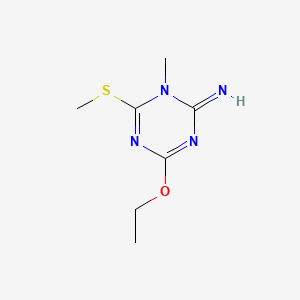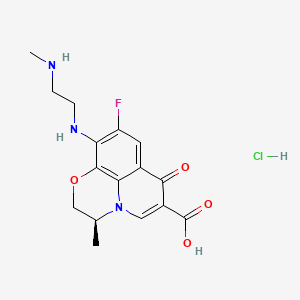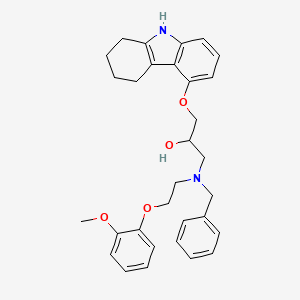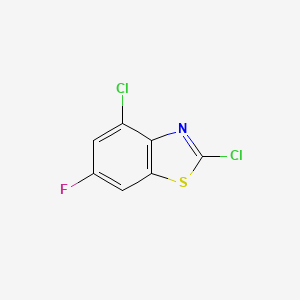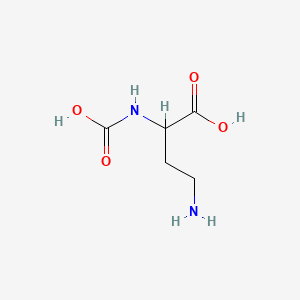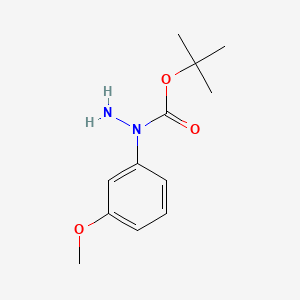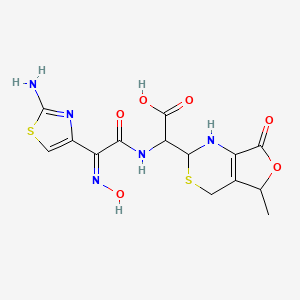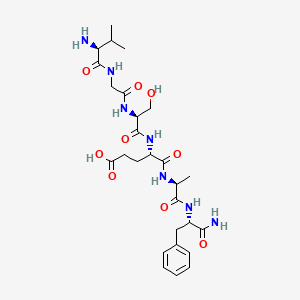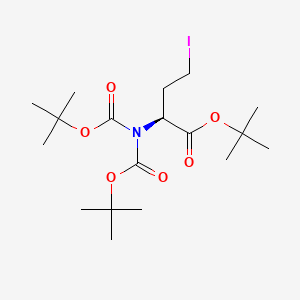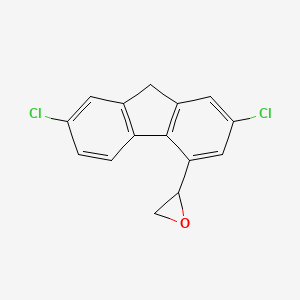
2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane is a chemical compound with the molecular formula C15H10Cl2O and a molecular weight of 277.15 g/mol . It is characterized by the presence of a fluorenyl group substituted with two chlorine atoms at positions 2 and 7, and an oxirane ring attached at position 4 . This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane typically involves the chlorination of fluorene to produce 2,7-dichlorofluorene, which is then subjected to further reactions to introduce the oxirane ring . One common method involves the use of sulfuryl chloride as the chlorinating agent . The reaction conditions often include the use of solvents such as chloroform or dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include diols, ketones, carboxylic acids, and various substituted derivatives .
Scientific Research Applications
2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes . Molecular docking studies have provided insights into its binding interactions and the structural basis for its biological activity .
Comparison with Similar Compounds
Properties
IUPAC Name |
2-(2,7-dichloro-9H-fluoren-4-yl)oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O/c16-10-1-2-12-8(4-10)3-9-5-11(17)6-13(15(9)12)14-7-18-14/h1-2,4-6,14H,3,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFBXSRAIWZONX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=CC3=C2C4=C(C3)C=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677299 |
Source


|
| Record name | 2-(2,7-Dichloro-9H-fluoren-4-yl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53221-14-0 |
Source


|
| Record name | 2-(2,7-Dichloro-9H-fluoren-4-yl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of 2-(2,7-Dichloro-9H-fluoren-4-yl)oxirane in the synthesis of lumefantrine?
A1: this compound is a crucial intermediate in the multi-step synthesis of lumefantrine [, ]. This compound undergoes ring-opening with methane selenol, followed by a Knoevenagel condensation, to ultimately yield lumefantrine.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
